N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, also known as EP-3, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure, which has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antibacterial Activities
One of the significant applications of compounds related to N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is in the field of antibacterial activities. A study by Al-Kamali et al. (2014) demonstrated the synthesis of novel thieno[2,3-c]pyridazines, which showed promising antibacterial activities. Similarly, research by Mohamed (2004) highlighted the synthesis of novel heterocycles, including 3-hydrazino-4-(2-methoxymethylphenyl)-6-aryl pyridazine, exhibiting significant antibacterial properties against a variety of bacterial strains.
Anticancer Evaluation
Compounds structurally related to N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide have been evaluated for their potential anticancer properties. Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles and found that certain derivatives demonstrated notable anticancer activity against various cancer cell lines (Zyabrev et al., 2022).
Pharmacological Evaluation
In the realm of pharmacology, Faheem (2018) conducted a study focusing on the computational and pharmacological potential of novel derivatives, including those structurally similar to N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide. This research highlighted their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions.
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Luo et al. (2021) synthesized a pyridazine-based derivative for the inhibition of copper corrosion in sulfuric acid medium, demonstrating the chemical's efficiency in protecting metals (Luo et al., 2021).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-2-28-17-8-6-15(7-9-17)21-19(25)13-29-20-11-10-18(22-23-20)14-4-3-5-16(12-14)24(26)27/h3-12H,2,13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZJSRTZVGKOOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
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